Cas no 7111-63-9 (4-(2,3-Dichlorophenyl)benzoic acid)

4-(2,3-Dichlorophenyl)benzoic acid is a chlorinated aromatic carboxylic acid derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring a dichlorophenyl group attached to a benzoic acid moiety, makes it a versatile intermediate in the synthesis of biologically active compounds. The compound exhibits stability under standard conditions and is compatible with various organic reactions, including esterification and amidation. Its high purity and well-defined molecular structure ensure reproducibility in synthetic workflows. Researchers value this compound for its potential role in developing new therapeutic agents and crop protection chemicals, leveraging its halogenated aromatic framework for targeted molecular interactions.
4-(2,3-Dichlorophenyl)benzoic acid structure
7111-63-9 structure
Product Name:4-(2,3-Dichlorophenyl)benzoic acid
CAS No:7111-63-9
MF:C13H8Cl2O2
MW:267.107421875
MDL:MFCD11932368
CID:976118
PubChem ID:52983745
Update Time:2025-10-31

4-(2,3-Dichlorophenyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,3-Dichlorophenyl)benzoic acid
    • 2',3'-Dichlor-4-biphenyl-carbonsaeure
    • 2',3'-dichloro-4-biphenylcarboxylic acid
    • BS-24465
    • AB92532
    • AKOS005816601
    • MFCD11932368
    • DTXSID50680735
    • SCHEMBL2890186
    • 2',3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid
    • 7111-63-9
    • 4-(2,3-DICHLOROPHENYL)BENZOICACID
    • DB-376647
    • MDL: MFCD11932368
    • Inchi: 1S/C13H8Cl2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17)
    • InChI Key: STLGUJTWUAPIIL-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C=CC(C(=O)O)=CC=1)Cl

Computed Properties

  • Exact Mass: 265.99000
  • Monoisotopic Mass: 265.9901349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.30000
  • LogP: 4.35860

4-(2,3-Dichlorophenyl)benzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-(2,3-Dichlorophenyl)benzoic acid Pricemore >>

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4-(2,3-Dichlorophenyl)benzoic acid Production Method

Additional information on 4-(2,3-Dichlorophenyl)benzoic acid

Recent Advances in the Study of 4-(2,3-Dichlorophenyl)benzoic acid (CAS: 7111-63-9)

4-(2,3-Dichlorophenyl)benzoic acid (CAS: 7111-63-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a scaffold for designing novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and potential therapeutic uses.

One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Recent research published in the Journal of Medicinal Chemistry highlights its ability to interact with certain enzyme targets, such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. The study employed molecular docking simulations and in vitro assays to demonstrate the compound's binding affinity and inhibitory effects, providing a foundation for further drug development efforts.

Another significant study, conducted by a team at the University of Cambridge, explored the pharmacokinetic properties of 4-(2,3-Dichlorophenyl)benzoic acid. The researchers utilized advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, to characterize the compound's metabolic stability and bioavailability. Their findings indicate that the compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further preclinical studies.

In addition to its pharmacological potential, recent work has also investigated the synthetic pathways for producing 4-(2,3-Dichlorophenyl)benzoic acid with higher yields and purity. A paper in Organic Process Research & Development detailed an optimized synthetic route that reduces byproduct formation and improves scalability. This advancement is critical for ensuring the compound's availability for both research and potential commercial applications.

Looking ahead, researchers are focusing on the translational potential of 4-(2,3-Dichlorophenyl)benzoic acid. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its efficacy in animal models of disease, particularly in the context of chronic inflammation and neurodegenerative disorders. These studies aim to bridge the gap between bench research and clinical applications, offering hope for new therapeutic options in the near future.

In conclusion, the latest research on 4-(2,3-Dichlorophenyl)benzoic acid (CAS: 7111-63-9) underscores its versatility and promise as a bioactive compound. From its molecular interactions to its synthetic optimization, the compound continues to attract attention for its potential in drug discovery and development. As studies progress, it will be essential to monitor its safety profile and therapeutic efficacy in more complex biological systems.

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